1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one
CAS No.:
Cat. No.: VC18318438
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8FNO |
|---|---|
| Molecular Weight | 153.15 g/mol |
| IUPAC Name | 1-(5-fluoro-6-methylpyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H8FNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 |
| Standard InChI Key | OHHPPCZVAJHIOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=N1)C(=O)C)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring with three substituents:
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Fluorine atom at the 5-position, enhancing electronegativity and influencing binding interactions.
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Methyl group at the 6-position, contributing to steric effects and lipophilicity.
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Ethanone group at the 3-position, introducing a ketone functional group for reactivity .
The IUPAC name, 1-(5-fluoro-6-methylpyridin-3-yl)ethanone, reflects this arrangement. Its canonical SMILES representation, CC1=C(C=C(C=N1)C(=O)C)F, and InChIKey (OHHPPCZVAJHIOE-UHFFFAOYSA-N) are critical for database referencing .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈FNO | |
| Molecular Weight | 153.15 g/mol | |
| SMILES | CC1=C(C=C(C=N1)C(=O)C)F | |
| InChIKey | OHHPPCZVAJHIOE-UHFFFAOYSA-N | |
| PubChem CID | 72217399 |
Synthesis and Manufacturing
Acetylation of Pyridine Derivatives
The primary synthesis route involves acetylating a pre-substituted pyridine precursor. Using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine), the ethanone group is introduced at the 3-position. For example:
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Starting Material: 5-Fluoro-6-methylpyridin-3-amine.
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Acetylation: React with acetyl chloride under anhydrous conditions.
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Purification: Column chromatography isolates the product.
Alternative Pathways
Research Findings
Chemical Reactivity
The ethanone group undergoes nucleophilic additions, while the fluorine atom participates in halogen bonding, as observed in crystallographic studies .
Comparison with Structural Analogs
1-(6-Fluoro-5-methylpyridin-3-yl)ethan-1-one
This isomer swaps fluorine and methyl positions, altering electronic distribution. The 6-fluoro derivative shows reduced dipole moments compared to the 5-fluoro variant.
Chloro-Fluoro Derivatives
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol, a related compound, replaces the ketone with a hydroxyl group, increasing solubility but reducing metabolic stability.
Table 2: Comparative Analysis of Pyridine Derivatives
| Compound | Substituents | Molecular Weight | Key Property |
|---|---|---|---|
| 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one | 5-F, 6-CH₃, 3-COCH₃ | 153.15 g/mol | High lipophilicity |
| 1-(6-Fluoro-5-methylpyridin-3-yl)ethan-1-one | 6-F, 5-CH₃, 3-COCH₃ | 153.15 g/mol | Altered dipole |
| 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol | 6-Cl, 5-F, 4-CH₃, 3-CH₂OH | 183.60 g/mol | Increased solubility |
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